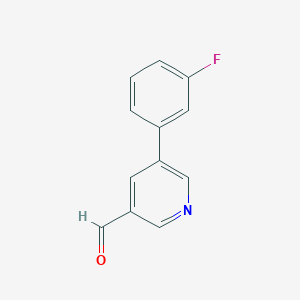

5-(3-Fluorophenyl)nicotinaldehyde

Description

5-(3-Fluorophenyl)nicotinaldehyde (CAS: 887973-72-0) is a fluorinated aromatic aldehyde with the molecular formula C₁₂H₈FNO and a molecular weight of 201.20 g/mol. Its structure comprises a nicotinaldehyde backbone substituted with a 3-fluorophenyl group at the 5-position of the pyridine ring. This compound is synthesized under ISO-certified conditions and is widely used in pharmaceutical research, particularly as a precursor in drug development and quality control .

Properties

IUPAC Name |

5-(3-fluorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZZECYHNUGAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646990 | |

| Record name | 5-(3-Fluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-72-0 | |

| Record name | 5-(3-Fluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(3-Fluorophenyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction . This reaction typically involves the coupling of 5-bromonicotinic acid with p-fluorobenzeneboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenyl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 5-(3-Fluorophenyl)nicotinic acid.

Reduction: 5-(3-Fluorophenyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluorophenyl)nicotinaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the fluorine atom on the phenyl ring can influence the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

6-(3-Fluorophenyl)nicotinaldehyde (CAS: 898795-81-8)

- Molecular Formula: C₁₂H₈FNO (identical to the parent compound).

- Key Difference : The fluorophenyl group is attached at the 6-position of the pyridine ring instead of the 5-position.

- This compound has a structural similarity score of 0.92 compared to this compound, making it the closest analog .

5-(4-Fluorophenyl)nicotinaldehyde (CAS: 381684-96-4)

- Molecular Formula: C₁₂H₈FNO.

- Key Difference : Fluorine is at the 4-position of the phenyl ring.

- However, its similarity score is lower (0.74) due to altered pharmacophoric interactions .

2-Chloro-5-(3-fluorophenyl)nicotinaldehyde (CAS: 1227584-84-0)

- Molecular Formula: C₁₂H₇ClFNO.

- Molecular Weight : 235.64 g/mol.

- Key Difference : A chlorine atom replaces the hydrogen at the 2-position of the pyridine ring.

- Impact : The electron-withdrawing chlorine increases molecular polarity and may reduce membrane permeability. This modification also adds a rotatable bond, which could negatively affect oral bioavailability per Veber’s rules .

Analogous Pyridine Derivatives with Alternative Substituents

5-(Benzyloxy)nicotinaldehyde (CAS: 263270-32-2)

- Molecular Formula: C₁₃H₁₁NO₂.

- Molecular Weight : 213.24 g/mol.

- Key Difference : A benzyloxy group replaces the fluorophenyl moiety.

- Impact : The bulky benzyloxy group increases lipophilicity (higher LogP) but may hinder target binding in enzymatic assays. This compound is primarily used in synthetic intermediates for antitumor agents .

3-Fluoro-5-nitrobenzaldehyde (CAS: 108159-96-2)

- Molecular Formula: C₇H₄FNO₃.

- Molecular Weight : 169.10 g/mol.

- Key Difference : A nitro group replaces the pyridine ring.

- Impact : The nitro group enhances electrophilicity, making this compound more reactive in nucleophilic aromatic substitution but less stable under physiological conditions .

Molecular Properties and Bioavailability Considerations

Veber et al. (2002) established that oral bioavailability in rats correlates strongly with polar surface area (PSA ≤ 140 Ų) and rotatable bond count (≤10). For this compound:

- Polar Surface Area : Estimated at ~30 Ų (aldehyde + pyridine nitrogen).

- Rotatable Bonds : 3 (phenyl-pyridine bond + two in the aldehyde group).

In comparison:

Biological Activity

5-(3-Fluorophenyl)nicotinaldehyde is a compound belonging to the class of nicotinamide derivatives, characterized by its molecular formula and a molecular weight of approximately 201.2 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research.

This compound can be synthesized through various methods, including the Suzuki coupling reaction. This reaction typically involves the coupling of 5-bromonicotinic acid with p-fluorobenzeneboronic acid in the presence of a palladium catalyst, yielding the desired compound with high purity and yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Antioxidant Activity

Additionally, this compound has shown promising antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals has been confirmed through several assays, indicating its potential as a therapeutic agent in oxidative stress-related conditions.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

- Antioxidant Potential : In another study focusing on oxidative stress, this compound was tested for its ability to reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stressors. The findings revealed a significant reduction in ROS levels, supporting its role as an effective antioxidant .

The biological activity of this compound is largely attributed to its chemical structure. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Furthermore, the presence of the fluorine atom enhances the compound's binding affinity to specific molecular targets, influencing its biological effects.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 5-(4-Fluorophenyl)nicotinaldehyde | C12H8FNO | Antimicrobial |

| 5-(2-Fluorophenyl)nicotinaldehyde | C12H8FNO | Moderate antioxidant activity |

| 5-(3-Chlorophenyl)nicotinaldehyde | C12H8ClNO | Anticancer properties |

This table illustrates how variations in substituent positioning can significantly affect biological activity and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.